

Futibatinib Dosage for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Futibatinib	
Cat. No.:	B611163	Get Quote

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Abstract

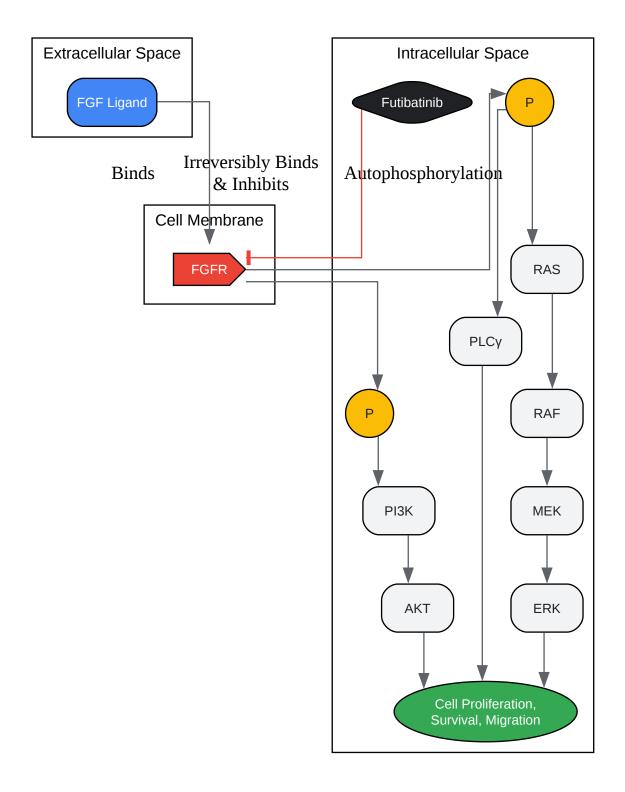
Futibatinib (TAS-120) is a potent and selective, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It is under investigation for the treatment of various cancers harboring FGFR aberrations.[4][5] This document provides detailed application notes and protocols for the use of **futibatinib** in in vivo preclinical research, with a focus on appropriate dosage and administration. The information is compiled from peer-reviewed publications and publicly available data.

Mechanism of Action

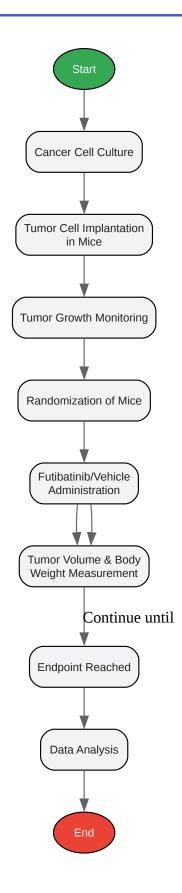
Futibatinib covalently binds to a conserved cysteine residue within the ATP binding pocket of the FGFR kinase domain.[2][6][7] This irreversible binding blocks FGFR phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCy pathways.[2][6][8] The inhibition of these pathways ultimately leads to decreased cell viability and proliferation in cancer cells with FGFR alterations.[2][8]

FGFR Signaling Pathway Inhibition by Futibatinib









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